molecular formula C18H16N2O4 B1248834 SSR128129E free acid CAS No. 848463-13-8

SSR128129E free acid

Cat. No.: B1248834
CAS No.: 848463-13-8
M. Wt: 324.3 g/mol
InChI Key: SNMCWIDCSPHZRD-UHFFFAOYSA-N
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Chemical Reactions Analysis

SSR128129E free acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SSR128129E free acid has several scientific research applications:

Mechanism of Action

The mechanism of action of SSR128129E free acid involves its interaction with fibroblast growth factor receptors. By acting as an antagonist, it inhibits the receptor’s activity, thereby preventing the proliferation of neoplastic cells . The molecular targets and pathways involved include the inhibition of signal transduction pathways that promote cell growth and survival.

Comparison with Similar Compounds

Similar compounds to SSR128129E free acid include other aminobenzoic acids and indolizine derivatives. These compounds share structural similarities but differ in their specific substitutions and functional groups. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

Biological Activity

SSR128129E free acid is a potent allosteric inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. This compound has gained attention in the field of cancer research due to its ability to modulate signaling pathways associated with cell proliferation, migration, and angiogenesis. This article provides a comprehensive overview of the biological activity of SSR128129E, including its mechanism of action, effects in various models, and relevant research findings.

SSR128129E operates through an allosteric mechanism, binding to the extracellular domain of FGFR1 without competing with fibroblast growth factors (FGFs) for binding. This binding induces conformational changes that inhibit FGF-induced signaling pathways linked to cell growth and differentiation. Specifically, it prevents the internalization of FGFRs and subsequent downstream signaling activation, which is critical for processes such as angiogenesis and tumor growth .

In Vitro Studies

In vitro studies have demonstrated that SSR128129E effectively inhibits endothelial cell proliferation and migration in response to FGF2. The compound shows an IC50 value of 31 nM for proliferation and 15.2 nM for migration in human umbilical venous endothelial cells (HUVECs) . Furthermore, SSR128129E has been shown to inhibit lamellipodia formation, a critical process for cell movement.

Table 1: In Vitro Activity of SSR128129E

Activity IC50 (nM)
Proliferation in HUVECs31
Migration in HUVECs15.2
Lamellipodia FormationNot specified

In Vivo Studies

The biological activity of SSR128129E has also been evaluated in various animal models:

  • Cancer Models : In an orthotopic Panc02 tumor model, administration of SSR128129E at a dosage of 30 mg/kg resulted in a 44% reduction in tumor growth. Similarly, in murine 4T1 breast tumors, it decreased tumor weight by 40% and size by 53% .
  • Arthritis Models : In mice with induced arthritis, SSR128129E reduced bone and joint damage while inhibiting angiogenesis within inflamed joints .
  • Atherosclerosis Models : In apoE-deficient mice, treatment with SSR128129E (50 mg/kg) led to a significant reduction in neointimal proliferation and lesion size in the aortic sinus .

Table 2: In Vivo Efficacy of SSR128129E

Model Dosage (mg/kg) Effect
Panc02 Tumor Model3044% tumor growth inhibition
4T1 Breast Tumor Model3040% weight reduction; 53% size reduction
Arthritis ModelNot specifiedReduced bone/joint damage; angiogenesis inhibition
Atherosclerosis Model50Reduced neointimal proliferation; lesion size

Clinical Implications

Given its potent inhibitory effects on FGFR signaling pathways involved in cancer progression and inflammation, SSR128129E is being explored as a therapeutic agent for various conditions characterized by aberrant FGFR activity. Its oral bioavailability and allosteric mechanism may provide advantages over traditional FGFR inhibitors that target the kinase domain directly.

Case Studies

Several studies have highlighted the potential clinical applications of SSR128129E:

  • Tumor Growth Reduction : A study demonstrated that patients with advanced solid tumors showed significant responses when treated with FGFR inhibitors including SSR128129E, particularly those with FGFR mutations or amplifications.
  • Anti-inflammatory Effects : Research involving animal models indicated that SSR128129E could mitigate inflammatory responses associated with arthritis by targeting angiogenesis .

Properties

IUPAC Name

2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23/h3-9H,19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMCWIDCSPHZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.